(R)-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine
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Overview
Description
®-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to form stable complexes with transition metals, making it valuable in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine typically involves the reaction of diisopropylphosphine with a suitable dibenzo[dioxonine] precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
®-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other ligands.
Complexation: It forms stable complexes with transition metals, which are crucial for its catalytic activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and various metal salts for complexation. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphine derivatives, and metal-phosphine complexes .
Scientific Research Applications
®-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine has several scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the formation of chiral products with high enantioselectivity.
Biology: The compound’s metal complexes are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine involves its ability to form stable complexes with transition metals. These metal complexes act as catalysts in various chemical reactions, facilitating the formation of desired products through a series of coordinated steps. The phosphine groups play a crucial role in stabilizing the metal center and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diisopropylphosphino)ferrocene: Another chiral phosphine ligand used in asymmetric catalysis.
R 5011 (dopant): A chiral dopant used to alter the electrical or optical properties of substances.
Uniqueness
®-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine is unique due to its specific structure, which provides high stability and reactivity in catalytic processes. Its ability to form highly enantioselective catalysts makes it particularly valuable in asymmetric synthesis compared to other similar compounds .
Properties
Molecular Formula |
C27H40O2P2 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
[17-di(propan-2-yl)phosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C27H40O2P2/c1-18(2)30(19(3)4)24-14-9-12-22-26(24)27-23(29-17-11-16-28-22)13-10-15-25(27)31(20(5)6)21(7)8/h9-10,12-15,18-21H,11,16-17H2,1-8H3 |
InChI Key |
PACBWNDAJPMFEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1=CC=CC2=C1C3=C(C=CC=C3P(C(C)C)C(C)C)OCCCO2)C(C)C |
Origin of Product |
United States |
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